molecular formula C16H24N2O B4751861 1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE

1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE

Cat. No.: B4751861
M. Wt: 260.37 g/mol
InChI Key: ODCLRHFHHBVNIV-UHFFFAOYSA-N
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Description

1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a butanone moiety.

Preparation Methods

The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets:

These interactions lead to various physiological effects, making the compound valuable in medicinal research.

Comparison with Similar Compounds

1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE can be compared with other piperazine derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and effects.

Properties

IUPAC Name

1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-4-16(19)18-11-9-17(10-12-18)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLRHFHHBVNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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